Quinoline, 2,4-dichloro-6-(1,1-dimethylethyl)-
Overview
Description
Quinoline, 2,4-dichloro-6-(1,1-dimethylethyl)- is a derivative of quinoline, a nitrogen-based heterocyclic aromatic compound. Quinoline derivatives are known for their wide range of applications in medicinal, synthetic organic chemistry, and industrial chemistry . This particular compound is characterized by the presence of two chlorine atoms at positions 2 and 4, and a tert-butyl group at position 6 on the quinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives, including Quinoline, 2,4-dichloro-6-(1,1-dimethylethyl)-, often involves multicomponent reactions and solvent-free conditions. Methods such as microwave irradiation and the use of eco-friendly catalysts are commonly employed . For instance, a rapid and efficient method for synthesizing carbonitrile quinoline derivatives involves the use of benzaldehyde, methyl cyanoacetate, and aromatic amine with nanostructured TiO2 photocatalysts under microwave irradiation .
Industrial Production Methods
Industrial production of quinoline derivatives typically focuses on green and sustainable processes. Techniques such as one-pot reactions, solvent-free conditions, and the use of recyclable catalysts are emphasized to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Quinoline, 2,4-dichloro-6-(1,1-dimethylethyl)- undergoes various chemical reactions, including:
Nucleophilic Substitution: Due to the presence of chlorine atoms, nucleophilic substitution reactions are common.
Electrophilic Substitution: The aromatic nature of the quinoline ring allows for electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and thiols for nucleophilic substitution, and electrophiles such as halogens for electrophilic substitution .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminoquinoline derivative .
Scientific Research Applications
Quinoline, 2,4-dichloro-6-(1,1-dimethylethyl)- has several applications in scientific research:
Medicinal Chemistry: It is used in the development of pharmaceuticals due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Synthetic Organic Chemistry: It serves as an intermediate in the synthesis of various organic compounds.
Industrial Chemistry: It is utilized in the production of dyes, catalysts, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Quinoline, 2,4-dichloro-6-(1,1-dimethylethyl)- involves its interaction with molecular targets such as enzymes and receptors. The presence of chlorine atoms and the tert-butyl group can influence its binding affinity and specificity towards these targets . The exact pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoline derivatives such as:
- 2-Chloroquinoline
- 4-Chloroquinoline
- 6-tert-Butylquinoline
Uniqueness
Quinoline, 2,4-dichloro-6-(1,1-dimethylethyl)- is unique due to the specific substitution pattern on the quinoline ring, which can influence its chemical reactivity and biological activity. The presence of both chlorine atoms and the tert-butyl group distinguishes it from other quinoline derivatives .
Properties
IUPAC Name |
6-tert-butyl-2,4-dichloroquinoline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13Cl2N/c1-13(2,3)8-4-5-11-9(6-8)10(14)7-12(15)16-11/h4-7H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPPCFGSYQXWYBB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)N=C(C=C2Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13Cl2N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001262702 | |
Record name | 2,4-Dichloro-6-(1,1-dimethylethyl)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001262702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
889942-32-9 | |
Record name | 2,4-Dichloro-6-(1,1-dimethylethyl)quinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=889942-32-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Dichloro-6-(1,1-dimethylethyl)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001262702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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